molecular formula C4H11ClN2O B15260737 2-(Dimethylamino)acetamide hydrochloride

2-(Dimethylamino)acetamide hydrochloride

Cat. No.: B15260737
M. Wt: 138.59 g/mol
InChI Key: ZLAPBFZKNRAQHE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetamide hydrochloride is an organic compound with the molecular formula C4H10N2O·HCl. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and the compound is further modified by the addition of a hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with dimethylamine. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

2-chloroacetamide+dimethylamine2-(Dimethylamino)acetamide+HCl\text{2-chloroacetamide} + \text{dimethylamine} \rightarrow \text{2-(Dimethylamino)acetamide} + \text{HCl} 2-chloroacetamide+dimethylamine→2-(Dimethylamino)acetamide+HCl

In industrial settings, the synthesis may involve more complex procedures to ensure high yield and purity. For example, the reaction can be catalyzed by using potassium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a quaternary ammonium salt.

Scientific Research Applications

2-(Dimethylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)acetamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

2-(dimethylamino)acetamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H

InChI Key

ZLAPBFZKNRAQHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N.Cl

Origin of Product

United States

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